N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide, with the chemical formula C24H19ClN6O4S, is a fascinating compound. Its structure combines an aromatic naphthalene ring with a hydrazide functional group, making it an intriguing candidate for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction proceeds under suitable conditions, resulting in the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers . due diligence is necessary to confirm product identity and purity.
Chemical Reactions Analysis
Reactivity:: N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide participates in various chemical reactions:
Oxidation: It may undergo oxidation reactions, transforming specific functional groups.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents on the aromatic rings can be replaced.
Other Transformations: Ring closures, hydrogen shifts, and other rearrangements are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Other Reactions: Acidic or basic conditions, as needed.
Major Products:: The specific products formed depend on reaction conditions and substituents. Detailed mechanistic studies are essential to understand the outcomes fully.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a ligand or catalyst in organic transformations.
Antibacterial Properties: Investigations explore its potential as an antibacterial agent.
Anticancer Activity: Researchers study its effects on cancer cells.
Enzyme Inhibition: It might inhibit specific enzymes.
Materials Science: Its unique structure could inspire novel materials.
Pharmaceuticals: Potential drug candidates.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific substitution pattern and naphthalene moiety, similar compounds include:
Properties
Molecular Formula |
C20H17ClN2O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-19-10-9-17(21)11-16(19)13-22-23-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
KVKOIOHPDMYDGU-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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